6-isopropyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one
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Overview
Description
6-Isopropyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one is a heterocyclic compound that belongs to the class of furoquinazolines. This compound is characterized by its unique fused ring structure, which includes a furan ring and a quinazoline ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-isopropyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one typically involves the reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides. This reaction proceeds through the formation of a highly electrophilic quinoline-type o-quinone methide intermediate. The reaction is carried out in refluxing acetonitrile under an inert atmosphere using 1,1,3,3-tetramethylguanidine (TMG) as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimalarial agent.
Industry: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-isopropyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one involves its interaction with specific molecular targets. For example, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol. This inhibition can help mitigate the effects of diabetic complications .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrofuro[3,2-h]quinolines: These compounds share a similar furoquinoline structure and have been studied for their biological activities.
Dibenzo[f,h]furo[2,3-b]quinoxalines:
Uniqueness
6-Isopropyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one is unique due to its specific substitution pattern and the presence of both isopropyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
Chemical Structure and Properties
Chemical Formula: C18H18N2O
Molecular Weight: 290.35 g/mol
The compound features a fused quinazoline and furo structure, which is significant for its biological properties. The presence of isopropyl and phenyl groups contributes to its lipophilicity and potential interaction with biological targets.
Anticancer Activity
Research has indicated that derivatives of quinazoline exhibit significant anticancer properties. For instance, compounds similar to 6-isopropyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one have been tested against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.4 | Induction of apoptosis |
A549 (Lung) | 4.8 | Inhibition of cell proliferation |
HeLa (Cervical) | 6.1 | Cell cycle arrest |
Studies suggest that the compound may induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in cancer cell survival, such as the PI3K/Akt pathway.
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have also been documented. The compound's activity against various bacterial strains was evaluated:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
Escherichia coli | 16 µg/mL | Bactericidal |
Pseudomonas aeruginosa | 64 µg/mL | Bacteriostatic |
The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of quinazoline derivatives. The compound demonstrated protective effects in neuronal cell cultures exposed to oxidative stress:
Assay Type | Result |
---|---|
Cell Viability Assay | Increased viability by 40% at 10 µM |
ROS Measurement | Reduced reactive oxygen species by 50% |
These findings suggest that the compound may exert neuroprotective effects via antioxidant mechanisms.
Case Study 1: Anticancer Efficacy in Vivo
A study conducted on mice bearing tumor xenografts showed that administration of This compound resulted in a significant reduction in tumor volume compared to controls. The treatment group exhibited a tumor volume decrease of approximately 55% after four weeks of treatment.
Case Study 2: Antimicrobial Resistance
In a clinical setting, the compound was evaluated against multidrug-resistant strains of Staphylococcus aureus. Results indicated that it retained efficacy against strains resistant to standard antibiotics, suggesting its potential as a therapeutic option in treating resistant infections.
Properties
CAS No. |
61090-53-7 |
---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
9-phenyl-6-propan-2-yl-2,3-dihydrofuro[2,3-f]quinazolin-7-one |
InChI |
InChI=1S/C19H18N2O2/c1-12(2)21-15-9-8-14-10-11-23-18(14)16(15)17(20-19(21)22)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3 |
InChI Key |
SJQJFLZGWZYOJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C3=C(CCO3)C=C2)C(=NC1=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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